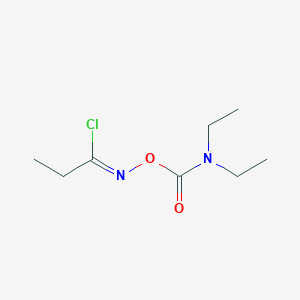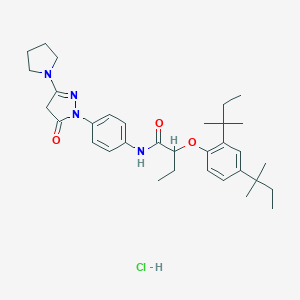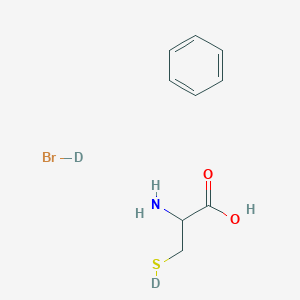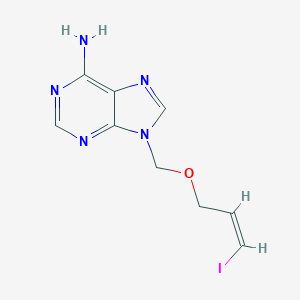
N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride, also known as DEPC, is a chemical compound that has been widely used in scientific research for many years. DEPC is a derivative of imidazole and is commonly used as a reagent for the modification of RNA and other nucleic acids. DEPC has been shown to be an effective tool for studying the structure and function of RNA molecules, and has been used in a variety of applications, including RNA sequencing, RNA modification analysis, and RNA structure determination.
Wirkmechanismus
The mechanism of action of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride involves the reaction of the compound with the nucleotide bases in RNA. N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride reacts specifically with the N1 position of adenine and the N7 position of guanine, leading to the formation of modified RNA molecules. The modification of RNA by N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride can have a variety of effects on RNA structure and function, depending on the specific location of the modification within the RNA molecule.
Biochemical and Physiological Effects:
N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride has been shown to have a variety of biochemical and physiological effects on RNA molecules. The modification of RNA by N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride can lead to changes in RNA structure and function, including changes in RNA stability, RNA-protein interactions, and RNA folding. These effects can be used to study the structure and function of RNA molecules in a variety of biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride is its ability to modify RNA molecules in a specific and controlled manner. N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride can be used to modify specific nucleotide bases within RNA molecules, allowing researchers to study the effects of these modifications on RNA structure and function. However, N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride also has some limitations, including its potential toxicity and the fact that it can only modify a limited number of nucleotide bases within RNA molecules.
Zukünftige Richtungen
There are many potential future directions for research involving N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride and RNA biology. One area of research that is currently receiving a lot of attention is the use of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride for the modification of RNA in vivo. This approach involves the use of modified N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride molecules that can enter cells and modify RNA molecules in a specific and controlled manner. This approach could have a variety of applications, including the development of new RNA-based therapies for a variety of diseases. Other potential future directions for research involving N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride include the development of new methods for RNA sequencing and RNA structure determination, as well as the study of the effects of RNA modifications on gene expression and cellular function.
Conclusion:
In conclusion, N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride is a powerful tool for studying the structure and function of RNA molecules. The compound has been used in a variety of scientific research applications, including RNA sequencing, RNA modification analysis, and RNA structure determination. N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride has a specific mechanism of action, and can modify RNA molecules in a controlled and specific manner. While N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride has some limitations, it remains a valuable tool for RNA biology research, and has many potential future directions for research and development.
Synthesemethoden
The synthesis of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride involves the reaction of imidazole with diethyl chlorophosphate, followed by the reaction of the resulting intermediate with diethylamine. The final product is obtained by purification through distillation or column chromatography. The synthesis of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride has been used in a wide range of scientific research applications, particularly in the field of RNA biology. One of the most common uses of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride is in the modification of RNA molecules. N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride can react with the nucleotide bases in RNA, particularly adenine and guanine, leading to the formation of modified RNA molecules that can be used for a variety of applications, including RNA sequencing and RNA structure determination.
Eigenschaften
CAS-Nummer |
134871-03-7 |
|---|---|
Produktname |
N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride |
Molekularformel |
C8H15ClN2O2 |
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
[(Z)-1-chloropropylideneamino] N,N-diethylcarbamate |
InChI |
InChI=1S/C8H15ClN2O2/c1-4-7(9)10-13-8(12)11(5-2)6-3/h4-6H2,1-3H3/b10-7- |
InChI-Schlüssel |
AHWRKXVOKXWPEB-YFHOEESVSA-N |
Isomerische SMILES |
CC/C(=N/OC(=O)N(CC)CC)/Cl |
SMILES |
CCC(=NOC(=O)N(CC)CC)Cl |
Kanonische SMILES |
CCC(=NOC(=O)N(CC)CC)Cl |
Synonyme |
(1-chloropropylideneamino) N,N-diethylcarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)



![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
